2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-but-3-ynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H10N2/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10/h1,4-5,7-9H,3,6H2 |
InChI Key |
XEDDLBHWDAFYLO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 but 3 Yn 1 Yl Imidazo 1,2 a Pyridine and Its Precursors
Conventional Synthetic Routes for Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. organic-chemistry.org Several reliable methods have been developed for its synthesis.
One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. beilstein-journals.org This reaction typically proceeds by the initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
The reaction can be carried out under neutral or basic conditions. mdpi.com While the original procedure often required high temperatures, modifications using bases like sodium bicarbonate or catalysts such as neutral alumina can facilitate the reaction under milder conditions. beilstein-journals.org A catalyst- and solvent-free approach has also been reported, where the reaction between α-bromo/chloroketones and 2-aminopyridines proceeds efficiently at 60°C. beilstein-journals.orgmdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | Heat, sealed tube | 2-Phenylimidazo[1,2-a]pyridine | beilstein-journals.org |
| 2-Aminopyridine | α-Bromoacetophenone | Neutral alumina, rt | 2-Phenylimidazo[1,2-a]pyridine | beilstein-journals.org |
| 2-Aminopyridine | α-Bromoacetophenone | 60°C, no catalyst/solvent | 2-Phenylimidazo[1,2-a]pyridine | beilstein-journals.orgmdpi.com |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by a Lewis or Brønsted acid and allows for the rapid generation of a diverse library of 3-aminoimidazo[1,2-a]pyridines. nih.gov
Another notable MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which directly yields 2,3-disubstituted imidazo[1,2-a]pyridines. beilstein-journals.org Iodine has also been employed as a catalyst in a three-component reaction of 2-aminopyridines, acetophenones, and dimedone under ultrasonic irradiation in water. nih.gov
| Reaction Name | Reactants | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis/Brønsted Acid | Synthesis of 3-aminoimidazo[1,2-a]pyridines | researchgate.netnih.gov |
| Copper-catalyzed MCR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper salt | Synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines | beilstein-journals.org |
| Iodine-catalyzed MCR | 2-Aminopyridine, Acetophenone (B1666503), Dimedone | Iodine | Green synthesis in water | nih.gov |
Intramolecular cyclization of suitably substituted pyridine precursors is another effective strategy for the construction of the imidazo[1,2-a]pyridine ring system. For instance, N-(prop-2-yn-1-yl)pyridin-2-amines can undergo cyclization to form imidazo[1,2-a]pyridines. A practical two-step synthesis has been reported involving the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines. nih.gov
Synthesis of the 2-(But-3-yn-1-yl) Moiety and its Integration
To synthesize the target molecule, the but-3-yn-1-yl group must be introduced, typically at the 2-position of the imidazo[1,2-a]pyridine ring. This can be achieved by using a pre-functionalized building block in the initial cyclization or by functionalizing the pre-formed heterocyclic core.
The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. scirp.org To utilize this reaction for the synthesis of 2-(but-3-yn-1-yl)imidazo[1,2-a]pyridine, a 2-halo-imidazo[1,2-a]pyridine precursor is required. 2-Iodo- or 2-bromo-imidazo[1,2-a]pyridines are common substrates for such coupling reactions. The synthesis of 2-iodo-imidazo[1,2-a]pyridines can be achieved through various methods, including cobalt-mediated iodination. researchgate.net
The but-3-yn-1-yl moiety can be introduced using a suitable precursor such as but-3-yn-1-ol or a derivative. The Sonogashira coupling of a 2-halo-imidazo[1,2-a]pyridine with but-3-yn-1-ol would directly install the desired side chain. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF. scirp.org
Alternatively, one could envision a convergent synthesis where the butynyl side chain is incorporated into one of the starting materials for the imidazo[1,2-a]pyridine ring formation. For instance, the synthesis of an α-bromoketone bearing the butynyl group, such as 1-bromo-6-hydroxyhexan-2-one, could be envisioned. However, the synthesis of such a precursor might be multi-stepped. A more direct approach would be the condensation of 2-aminopyridine with an appropriate α-haloketone that already contains a masked or protected alkyne functionality.
A plausible synthetic route to this compound would involve the following steps:
Synthesis of a 2-halo-imidazo[1,2-a]pyridine: This can be achieved through various halogenation methods reported in the literature.
Sonogashira coupling: The 2-halo-imidazo[1,2-a]pyridine is then coupled with a suitable terminal alkyne, such as but-3-yn-1-ol, under standard Sonogashira conditions. If but-3-yn-1-ol is used, the hydroxyl group may need to be protected depending on the reaction conditions.
| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents | Product |
|---|---|---|---|---|
| 2-Iodoimidazo[1,2-a]pyridine (B1403167) | But-3-yn-1-ol | Sonogashira Coupling | Pd catalyst, Cu(I) salt, Base | 2-(4-hydroxybut-1-yn-1-yl)imidazo[1,2-a]pyridine |
Following the coupling, if a protected alcohol was used, a deprotection step would be necessary. The resulting alcohol could then be converted to the final target molecule if required.
Advanced Synthetic Techniques
Advanced synthetic methodologies have significantly improved the efficiency, selectivity, and environmental footprint of chemical syntheses. In the context of imidazo[1,2-a]pyridine chemistry, techniques such as transition-metal catalysis, C-H functionalization, and microwave-assisted synthesis have become indispensable tools for chemists.
Transition-Metal-Catalyzed Approaches (e.g., Cu(I), Pd(II)-catalyzed cyclization)
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to complex molecules. Copper (Cu) and palladium (Pd) catalysts are particularly effective in synthesizing the imidazo[1,2-a]pyridine core.
Copper(I)-catalyzed reactions offer a versatile and cost-effective method for synthesizing imidazo[1,2-a]pyridines. One approach involves a one-pot, three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, which proceeds in the presence of a copper(I) iodide (CuI) catalyst to generate the corresponding imidazo[1,2-a]pyridines in high to excellent yields. Another efficient copper-catalyzed method is the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, a process compatible with a broad range of functional groups. A one-pot procedure using copper catalysis enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air serving as the oxidant. This method is noted for being environmentally friendly and suitable for creating a variety of functionalized imidazo[1,2-a]pyridines. The combination of a CuI–bipyridine catalyst–ligand system has also been proven effective for these transformations at room temperature. Furthermore, a rapid and green conversion of pyridine to imidazo[1,2-a]pyridines has been developed via copper-catalyzed aerobic dehydrogenative cyclization with ketone oxime esters.
Palladium(II)-catalyzed cyclizations also provide a convenient route to functionalized imidazo[1,2-a]pyridines. For instance, a Pd(II)-catalyzed azide-isocyanide coupling and cyclization process has been developed for the one-pot synthesis of imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives under mild conditions. Palladium catalysis is also employed in intramolecular cross-dehydrogenative coupling reactions to create fused imidazo[1,2-a]pyrimidines.
Table 1: Comparison of Selected Transition-Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
| Catalyst/System | Reactants | Oxidant | Key Features | Source(s) |
|---|---|---|---|---|
| CuI | 2-Aminopyridines, Acetophenones | Aerobic | Broad functional group tolerance. | |
| CuBr | Aminopyridines, Nitroolefins | Air | Environmentally friendly, good yields (up to 90%). | |
| Cu(I)-bipyridine | 2-Aminopyridines, Cinnamaldehyde derivatives | Aerobic | Proceeds at room temperature. | |
| Pd(II) | 2-Aminopyridine, 2-Azidobenzaldehydes, Isocyanides | - | One-pot cascade reaction for fused systems. |
C-H Functionalization Strategies at the Imidazo[1,2-a]pyridine Core
Direct C-H functionalization is a powerful strategy for introducing functional groups into the imidazo[1,2-a]pyridine skeleton, valued for its high atom and step economy. This approach avoids the need for pre-functionalized starting materials, making it a more straightforward synthetic route. While transition metal catalysis has been significant in this area, metal-free approaches have also been developed.
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic or radical attack, making it a common target for functionalization. Numerous C-H functionalization reactions, including arylation, amination, and carbonylation, have been developed to enhance the diversity of substituents at this position. In recent years, significant progress has been made in the direct C-H functionalization of imidazo[1,2-a]pyridines using visible light-induced methods, which often operate under milder conditions than traditional approaches. These strategies provide an effective pathway for synthesizing a wide variety of substituted imidazo[1,2-a]pyridine derivatives.
Microwave-Assisted Organic Synthesis (MAOS) in Imidazopyridine Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of imidazo[1,2-a]pyridines, MAOS has been successfully applied to various reaction types.
One prominent example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction used to produce imidazo[1,2-a]pyridines. When assisted by microwave irradiation, the GBBR can synthesize these compounds efficiently and under eco-friendly conditions. For instance, the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted GBBR using ammonium chloride as a catalyst in ethanol (B145695) proceeds rapidly. In one study, a microwave-assisted reaction yielded the desired product in just 30 minutes with an 89% yield, a significant improvement over conventional heating which required 8 hours. Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from α-bromoacetophenones under microwave heating at 160°C was complete in 20 minutes, yielding products in high yields. Thermal and microwave-assisted reactions of aminopyridines and α-bromo-β-keto esters have also enabled the rapid, solvent-free synthesis of highly substituted imidazo[1,2-a]pyridines, with microwave irradiation providing the highest yields in under two minutes.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield | Source(s) |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | Conventional (60°C) | 8 hours | ~82% | |
| Groebke–Blackburn–Bienaymé | Microwave | 30 minutes | 89% | |
| Aminopyridines + α-bromo-β-keto esters | Microwave | < 2 minutes | High | |
| α-bromoacetophenones + 6-methylisocytosine | Microwave (160°C) | 20 minutes | High |
Solid-Phase Organic Synthesis (SPOS) of Imidazo[1,2-a]pyridine Derivatives
Solid-phase organic synthesis (SPOS) is a technique where molecules are built on a solid support (resin), which simplifies purification by allowing excess reagents and byproducts to be washed away. This method is particularly well-suited for creating libraries of related compounds for drug discovery.
The first library of imidazo[1,2-a]pyridine derivatives on a solid support was prepared using a sulfone linker strategy. Key steps in this process included the formation of an alpha-haloketone resin, formation of the imidazo[1,2-a]pyridine ring by reacting with 2-aminopyridine, and finally, traceless release of the product from the support. Another versatile solid-phase method has been developed for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides. This process involves treating a polymer-bound 2-aminonicotinate with different alpha-haloketones, followed by halogenation at the C3 position and subsequent cleavage from the solid support using amines.
Green Chemistry Principles in the Synthesis of Imidazo[1,2-a]pyridines
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, energy efficiency, and atom economy. The synthesis of imidazo[1,2-a]pyridines has increasingly incorporated these principles. For example, the use of air as an abundant and non-toxic oxidant in copper-catalyzed reactions aligns with green chemistry ideals. Similarly, developing rapid, metal-free reactions in aqueous media under ambient conditions represents a significant step towards more sustainable synthesis.
Solvent-Free Reactions
Eliminating organic solvents is a primary goal of green chemistry, as they often contribute significantly to chemical waste and environmental pollution. Solvent-free synthesis is an important procedure from the perspective of green and sustainable chemistry.
Several solvent-free methods for synthesizing imidazo[1,2-a]pyridines have been developed. A highly efficient method involves the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. Another approach is the annulation of heterocyclic ketene aminals and β-oxodithioesters with aldehydes under solvent-free conditions, which avoids the use of transition metals and features short reaction times. Multicomponent reactions conducted at elevated temperatures without solvents have also proven effective for producing 3-amino-2-arylimidazo[1,2-a]pyridines in high yields. Furthermore, a solvent-free and catalyst-free synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework has been reported via a one-pot process, showcasing an eco-friendly cascade reaction.
Environmentally Benign Catalytic Systems
The use of environmentally benign catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous and inefficient catalysts with safer and more sustainable alternatives. For the synthesis of this compound via a three-component coupling reaction, several green catalytic systems have been reported for the synthesis of the parent scaffold.
Copper-Based Catalysts: Copper catalysts are particularly noteworthy due to their low toxicity, abundance, and cost-effectiveness compared to other transition metals like palladium. Copper(II) sulfate in combination with a Brønsted acid like p-toluenesulfonic acid (TsOH) has been shown to effectively catalyze the three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes. researchgate.net Another green copper-based system involves the use of Cu(II)-ascorbate in an aqueous micellar medium, which further enhances the environmental friendliness of the process by utilizing water as a solvent. acs.orgnih.gov
Metal-Free Catalysis: The development of metal-free catalytic systems is a significant advancement in green synthesis. For the preparation of the imidazo[1,2-a]pyridine core, catalyst-free conditions have been explored, often in green solvents like deep eutectic solvents, or even under solvent-free conditions, which significantly reduces the environmental impact of the synthesis. acs.orgsemanticscholar.org
Supported and Reusable Catalysts: To further improve the sustainability of the synthesis, the use of supported catalysts that can be easily recovered and reused is a key strategy. For instance, copper catalysts supported on materials like nano ZnAl2O4 have been developed for the synthesis of similar heterocyclic compounds, offering the advantage of catalyst recyclability.
The selection of an appropriate environmentally benign catalyst for the synthesis of this compound would depend on optimizing the reaction conditions to achieve high yields and selectivity while minimizing waste and energy consumption.
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Multicomponent reactions (MCRs), such as the proposed three-component synthesis of this compound, are inherently atom-economical. beilstein-journals.org
In the proposed synthesis from 2-aminopyridine, formaldehyde, and but-1-yne, the majority of the atoms from the starting materials are incorporated into the final product. The only byproduct in this idealized reaction is water, leading to a high theoretical atom economy. This is a significant advantage over traditional multi-step syntheses, which often involve the use of protecting groups and generate stoichiometric amounts of waste.
The reaction efficiency is further enhanced by conducting the synthesis as a one-pot procedure. This approach eliminates the need for isolating and purifying intermediates, which in turn reduces the use of solvents for extraction and chromatography, minimizes waste generation, and saves time and energy. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prime example of a highly efficient and atom-economical multicomponent reaction used for the synthesis of imidazo[1,2-a]pyridines. mdpi.com
The table below provides a hypothetical comparison of reaction parameters for different catalytic systems that could be employed for the synthesis of this compound, based on literature for similar compounds.
| Catalytic System | Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| CuSO₄/TsOH | Toluene | 12-24 h | 70-90 | Cost-effective, good yields |
| Cu(II)-ascorbate | Water (micellar) | 6-16 h | 75-95 | Aqueous medium, low toxicity |
| Metal-free (thermal) | Deep eutectic solvent | 2-6 h | 60-85 | No metal catalyst, green solvent |
| Supported Cu Catalyst | Solvent-free | 1-3 h | 80-95 | Reusable catalyst, high efficiency |
Chemical Functionalization and Derivatization of 2 but 3 Yn 1 Yl Imidazo 1,2 a Pyridine
Strategies for Modifying the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The functionalization can be directed to specific positions on the imidazole (B134444) or pyridine (B92270) rings, allowing for precise structural modifications. rsc.orgnih.gov
Regioselective Functionalization at C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution and C-H functionalization. nih.gov This high reactivity allows for the regioselective introduction of a wide variety of functional groups. researchgate.net
Common C-3 functionalization reactions include:
Alkylation: Introduction of alkyl groups can be achieved through methods like the Friedel-Crafts reaction. For instance, a three-component aza-Friedel–Crafts reaction using imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3, efficiently yields C-3 alkylated products. nih.govdntb.gov.uaresearchgate.net
Arylation: Aryl groups can be introduced at the C-3 position using various methods, including reactions with diazonium salts. mdpi.comnih.gov
Halogenation: The C-3 position can be readily halogenated using electrophilic halogenating agents.
Other Functionalizations: A broad spectrum of other groups can be added, such as carbonyl, sulfenyl, selenyl, nitroso, and phosphonate (B1237965) moieties, often through metal-free or transition-metal-catalyzed processes. researchgate.netexlibrisgroup.com
The table below summarizes various C-3 functionalization reactions reported for the imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |
| Chalcogenation | K₂S₂O₈, Diorganoyl dichalcogenides | Organothio/Organoseleno | researchgate.net |
| Nitrosation | K₂S₂O₈, Sodium nitrite | Nitroso (-NO) | researchgate.net |
| Amination | PhI(OAc)₂, Diphenylsulfonimide | Sulfonamido (-NSO₂Ph₂) | researchgate.net |
| Aza-Friedel-Crafts | Y(OTf)₃, Aldehydes, Amines | Substituted aminomethyl | nih.govresearchgate.net |
| Arylation | Chlorophyll, Diazonium salts | Aryl | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Derivatization at C-2 Position and Pyridine Ring (C-6)
While the C-3 position is the most reactive, other positions on the imidazo[1,2-a]pyridine core can also be functionalized. researchgate.netrsc.org The C-2 position is typically substituted during the initial synthesis of the heterocyclic ring. For the target compound, this position is occupied by the but-3-yn-1-yl group.
The pyridine ring, particularly the C-6 position, is another key site for modification. Functionalization at this position has been shown to be crucial for modulating the biological activity of imidazo[1,2-a]pyridine-based compounds, such as inhibitors of Rab geranylgeranyl transferase (RGGT). nih.gov Modifications at C-6 can involve introducing a range of substituents with varying steric and electronic properties to fine-tune the molecule's interaction with biological targets. nih.gov
Photoredox Catalysis for C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.comdntb.gov.ua This method utilizes a photocatalyst that, upon absorbing light, can initiate single electron transfer (SET) processes to activate substrates under mild conditions. nih.govacs.org This approach avoids the need for harsh reagents and high temperatures often associated with traditional methods. rsc.org
This technique has been successfully applied to introduce a variety of functional groups, primarily at the electron-rich C-3 position. mdpi.comdntb.gov.ua Key transformations include:
Trifluoromethylation: Using reagents like sodium triflinate and a photoredox catalyst, the trifluoromethyl group can be efficiently added. mdpi.comnih.gov
Arylation: Visible-light-mediated arylation can be achieved using diazonium salts with photocatalysts like chlorophyll. mdpi.com
Aminoalkylation: Cross-dehydrogenative coupling reactions with tertiary amines, promoted by visible light and a photocatalyst such as rose bengal, can introduce aminoalkyl groups. mdpi.comnih.gov
Formylation: The formyl group can be installed using reagents like tetramethylethylenediamine (TMEDA) under photocatalytic conditions. mdpi.com
These light-induced reactions typically proceed via radical intermediates, offering a distinct reaction pathway compared to traditional electrophilic substitutions. mdpi.comacs.org
Reactions Involving the Terminal Alkyne Group (But-3-yn-1-yl)
The but-3-yn-1-yl side chain possesses a terminal alkyne, a highly versatile functional group that serves as a handle for a variety of chemical transformations. This allows for the extension and elaboration of the molecular structure, connecting the imidazo[1,2-a]pyridine core to other molecules or scaffolds.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry"
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and mild reaction conditions. researchgate.net This reaction specifically and efficiently joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com
The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). jenabioscience.com The resulting triazole ring serves as a robust and chemically stable linker. This methodology is exceptionally powerful for bioconjugation and the synthesis of complex molecular architectures, as it allows for the straightforward coupling of the 2-(but-3-yn-1-yl)imidazo[1,2-a]pyridine molecule to any molecule bearing an azide group. jenabioscience.com
Key Features of CuAAC:
| Feature | Description | Reference |
|---|---|---|
| Selectivity | The reaction is highly specific for terminal alkynes and azides, with minimal side reactions. | nih.gov |
| Conditions | Typically proceeds under mild, often aqueous, conditions at room temperature. | researchgate.net |
| Efficiency | The reaction is high-yielding and forms the triazole product quantitatively in many cases. | nih.gov |
| Product | Forms a stable, aromatic 1,2,3-triazole linker. | |
This table is interactive. Click on the headers to sort the data.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This transformation is a cornerstone of modern organic synthesis for constructing conjugated systems like arylalkynes and enynes. mdpi.com
The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of an amine base, such as diethylamine (B46881) or triethylamine. wikipedia.orgorganic-chemistry.org The terminal alkyne on the this compound can be coupled with a wide variety of aryl or vinyl halides (or triflates), allowing for the direct attachment of diverse aromatic and olefinic structures to the butynyl side chain. mdpi.comresearchgate.net The mild reaction conditions make it compatible with a broad range of functional groups. wikipedia.org
Typical Components of a Sonogashira Reaction:
| Component | Role | Examples | Reference |
|---|---|---|---|
| Alkyne | The nucleophilic component. | This compound | libretexts.org |
| Coupling Partner | The electrophilic component. | Aryl iodides, bromides, triflates; Vinyl halides | wikipedia.org |
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |
| Copper Co-catalyst | Forms a copper acetylide intermediate. | CuI | organic-chemistry.org |
| Base | Neutralizes the HX byproduct and acts as a solvent. | Triethylamine, Diethylamine | wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Other Alkyne Functionalization Reactions (e.g., hydration, hydroamination)
Beyond cycloaddition and coupling reactions, the terminal alkyne of this compound is amenable to other important functionalization reactions, such as hydration and hydroamination.
Hydration: The hydration of the terminal alkyne follows Markovnikov's rule, typically catalyzed by mercury salts in the presence of a strong acid. This reaction would convert the butynyl side chain into a ketone, specifically yielding 4-(imidazo[1,2-a]pyridin-2-yl)butan-2-one. This ketone intermediate is a valuable precursor for further derivatization, such as in the synthesis of chalcones via Claisen-Schmidt condensation.
Hydroamination: Hydroamination involves the addition of an N-H bond across the alkyne's carbon-carbon triple bond. This reaction can be catalyzed by various transition metals and can provide access to enamines or imines, which can be subsequently hydrolyzed to ketones or reduced to amines. The synthesis of the imidazo[1,2-a]pyridine scaffold itself can involve hydroamination steps researchgate.netrsc.org. Applying this to the butynyl side chain would introduce new nitrogen-containing functionalities, further expanding the chemical diversity of the derivatives.
Synthesis of Hybrid Scaffolds and Conjugates
The this compound core can be elaborated into more complex hybrid molecules and conjugates. These strategies often involve multi-step syntheses where the imidazo[1,2-a]pyridine moiety is coupled with other pharmacologically relevant scaffolds.
Imidazo[1,2-a]pyridine-Chalcone Conjugates
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-known class of compounds with a broad spectrum of biological activities. The conjugation of a chalcone (B49325) moiety to the imidazo[1,2-a]pyridine scaffold has been explored to develop novel therapeutic agents.
The primary method for synthesizing these conjugates is the Claisen-Schmidt condensation ijrar.orgnih.govscispace.comresearchgate.net. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) derivative with an aldehyde. In this context, either the imidazo[1,2-a]pyridine moiety provides the ketone functionality or the aldehyde functionality.
For instance, a common synthetic route involves the reaction of an N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide with various substituted benzaldehydes in the presence of sodium hydroxide (B78521) and ethanol (B145695) to yield a series of (E)-N-(4-(3-(aryl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamides uantwerpen.be. Similarly, 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (B3032794) has been condensed with various acetophenones in the presence of alcoholic alkali to produce chalcones isca.me.
A plausible route starting from this compound would first involve the hydration of the terminal alkyne to form 4-(imidazo[1,2-a]pyridin-2-yl)butan-2-one. This ketone could then be reacted with a variety of substituted benzaldehydes under Claisen-Schmidt conditions to yield the desired imidazo[1,2-a]pyridine-chalcone conjugates.
Research has led to the synthesis of numerous imidazo[1,2-a]pyridine-chalcone conjugates, which have been evaluated for various biological activities, including antikinetoplastid and anticancer properties uantwerpen.benih.govresearchgate.netresearchgate.net.
Table 1: Examples of Synthesized Imidazo[1,2-a]pyridine-Chalcone Conjugates and their Biological Activity
| Compound ID | Structure Description | Biological Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| 7f | Conjugate with a 4-chlorophenyl group on the chalcone moiety. | T. cruzi | 8.5 µM | nih.govresearchgate.net |
| 7f | Conjugate with a 4-chlorophenyl group on the chalcone moiety. | T. b. brucei | 1.35 µM | nih.govresearchgate.net |
| 7e | Conjugate with a 4-bromophenyl group on the chalcone moiety. | T. b. rhodesiense | 1.13 µM | nih.govresearchgate.net |
| 3a | Trisubstituted imidazo[1,2-a]pyridine-chalcone conjugate. | A549 Cell Line | Active (IC50 range 7-42 µg/ml) | researchgate.net |
Bis-heterocyclic Compounds Containing Imidazo[1,2-a]pyridines
The creation of bis-heterocyclic compounds, where two heterocyclic rings are linked together, is a powerful strategy in drug discovery to explore new chemical space and potentially achieve synergistic pharmacological effects.
One established method to create symmetrical bis(imidazo[1,2-a]pyridine) systems involves reacting a bis(ω-bromoacetophenone) linker with two equivalents of a 2-aminopyridine (B139424) derivative researchgate.net.
For a molecule like this compound, the terminal alkyne is an ideal functional group for creating non-symmetrical bis-heterocyclic systems via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction nih.govnih.govrsc.org. This highly efficient and regioselective "click chemistry" reaction covalently links an alkyne with an azide to form a stable 1,2,3-triazole ring.
In this approach, an azide-functionalized second heterocyclic compound (e.g., quinoline (B57606), coumarin, indole, etc.) would be reacted with this compound in the presence of a copper(I) catalyst. The result is a novel bis-heterocyclic molecule where the imidazo[1,2-a]pyridine and the second heterocycle are joined by a 1,4-disubstituted 1,2,3-triazole linker. This strategy offers a modular and highly versatile route to a vast library of complex molecules. Additionally, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have been utilized to synthesize fused bis-heterocycles containing the imidazo[1,2-a]pyridine scaffold linked to other rings like quinoline researchgate.net.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives
Influence of Substituents on In Vitro Biological Activities
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Modifications at the C-2, C-3, and C-6 positions, in particular, have been shown to significantly modulate the efficacy of these compounds, especially their antimycobacterial activity. nih.gov
While extensive research has been conducted on the imidazo[1,2-a]pyridine scaffold, specific SAR studies detailing the systematic modification of a 2-(but-3-yn-1-yl) moiety are not widely available in the current literature. However, the nature of the substituent at the C-2 position is known to be a critical determinant of biological activity. For instance, in the development of antitubercular agents, early studies identified that small alkyl groups at the C-2 position, such as methyl, were favorable for activity. plos.org The presence of the butyne group, an unsaturated four-carbon chain, introduces specific steric and electronic properties, including a terminal alkyne that can participate in various interactions. The rigidity and linearity of the alkyne function, as well as its potential to act as a hydrogen bond acceptor or participate in π-stacking, could be key to its interaction with biological targets. Further research focusing on the saturation of the butyne to a butyl or butenyl group, altering the chain length, or modifying the terminal alkyne would be necessary to fully elucidate its specific contribution to the activity profile.
Substitutions at the C-2, C-3, and C-6 positions of the imidazo[1,2-a]pyridine core have been extensively explored, leading to significant insights into the SAR of this class of compounds, particularly as antitubercular agents targeting the cytochrome bc1 complex (QcrB). plos.org
C-2 Position: The substituent at the C-2 position plays a crucial role in determining the potency. In many series, a small, lipophilic group like a methyl or ethyl group is preferred. For example, within the well-studied imidazo[1,2-a]pyridine-3-carboxamide (B1205228) series, compounds with a C-2 methyl group consistently demonstrate high potency against Mycobacterium tuberculosis. nih.gov
C-3 Position: The C-3 position has been a major focus for modification. The introduction of a carboxamide moiety at this position has proven to be a highly successful strategy for developing potent antitubercular agents. nih.gov The nature of the amide substituent is critical. SAR studies have shown that large, lipophilic biaryl ethers attached via the amide linker lead to compounds with outstanding, nanomolar potency. nih.gov
The following table summarizes the SAR findings for substitutions at various positions on the imidazo[1,2-a]pyridine-3-carboxamide scaffold against M. tuberculosis.
| Position | Substituent | Effect on Biological Activity | Reference Compound Example |
|---|---|---|---|
| C-2 | Small Alkyl (e.g., -CH₃) | Generally favorable for high potency. | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides |
| C-3 | Carboxamide with large, lipophilic biaryl ethers | Dramatically enhances potency to nanomolar levels. nih.gov | Derivatives with -CONH-(biaryl ether) |
| C-6 | Chlorine (-Cl) | Enhances both activity and metabolic stability. | 6-chloro-substituted analogues |
| C-7 | Methyl vs. Chlorine | Substitution of 7-methyl with 7-chloro can diminish activity. nih.gov | Comparison between 7-methyl and 7-chloro analogues |
Elucidation of Key Pharmacophoric Features
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For antitubercular imidazo[1,2-a]pyridine-3-carboxamide analogues, several pharmacophore models have been developed.
One study generated a five-featured common pharmacophore hypothesis, designated HHPRR. openpharmaceuticalsciencesjournal.comresearchgate.net This model highlights the key structural motifs necessary for potent antimycobacterial activity:
Two Hydrophobic groups (H): These features underscore the importance of lipophilic regions in the molecule for binding to the target.
Two Aromatic Rings (R): These are typically fulfilled by the imidazo[1,2-a]pyridine core itself and an aromatic ring in the C-3 side chain.
One Positive Ionizable feature (P): This suggests a site that is protonated at physiological pH, potentially interacting with a negatively charged residue in the target protein. openpharmaceuticalsciencesjournal.com
The HHPRR model provides a clear blueprint of the essential steric and electronic features, guiding the design of new derivatives with potentially improved activity. researchgate.net The model confirms that the core scaffold and specific hydrophobic and aromatic features in the side chain are critical for molecular recognition at the target site. openpharmaceuticalsciencesjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.
For imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, atom-based 3D-QSAR models have been successfully developed. openpharmaceuticalsciencesjournal.comresearchgate.net In one such study, a statistically significant 3D-QSAR model was generated using a training set of 27 compounds. openpharmaceuticalsciencesjournal.com The model yielded a high correlation coefficient (R²) of 0.9181 and a cross-validation correlation coefficient (Q²) of 0.6745, indicating its robustness and predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net
The 3D-QSAR analysis generates contour maps that visualize the regions where certain physicochemical properties are favorable or unfavorable for biological activity:
Positive Electrostatic Potential Regions: These areas indicate where electron-withdrawing groups (more positive potential) enhance activity.
Negative Electrostatic Potential Regions: These areas suggest where electron-donating groups (more negative potential) are beneficial.
Hydrophobic Regions: Contour maps highlight areas where bulky, lipophilic groups increase potency, which aligns with the SAR finding that large biaryl ethers at C-3 enhance activity. nih.gov
Hydrogen-Bond Donor/Acceptor Regions: These maps identify specific locations where hydrogen bonding interactions are critical for binding affinity.
These QSAR models, often used in conjunction with pharmacophore hypotheses, provide detailed insights into the ligand-target interactions at a molecular level and serve as a predictive tool for the rational design of new, more potent imidazo[1,2-a]pyridine derivatives. openpharmaceuticalsciencesjournal.comresearchgate.net
Molecular and Cellular Mechanistic Investigations of Imidazo 1,2 a Pyridine Derivatives
In Vitro Studies of Specific Biological Activities
Antiproliferative and Antitumoral Activity in Cell Lines
Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. These compounds have emerged as a promising class of anticancer agents due to their potent inhibitory functions against cancer cell proliferation and migration. jst.go.jp
One study investigated the anticancer activities of three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. The results indicated that IP-5 and IP-6 exhibited strong cytotoxic impacts with IC50 values of 45µM and 47.7µM, respectively, while IP-7 showed a lesser effect with an IC50 of 79.6µM. scirp.org Further investigation revealed that these compounds induce significant cell death and that IP-5, in particular, can cause cell cycle arrest. scirp.org
Another study synthesized a series of novel imidazo[1,2-a]pyridine hybrids and evaluated their cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. Among the synthesized compounds, HB9 showed a lower IC50 value against A549 cells (50.56 μM) compared to the standard drug Cisplatin (53.25 μM). Additionally, HB10 demonstrated significant activity against HepG2 cells with an IC50 of 51.52 μM, which was also lower than that of Cisplatin (54.81 μM). rsc.org
Furthermore, the anti-cancer activity of other imidazo[1,2-a]pyridine derivatives has been evaluated against various cancer cell lines, including melanoma and cervical cancer. rsc.org For instance, certain derivatives have shown potent inhibition of A375 human melanoma cell line proliferation with IC50 values below 1 µM. rsc.org
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| IP-5 | HCC1937 | Breast Cancer | 45 | scirp.org |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | scirp.org |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | scirp.org |
| HB9 | A549 | Lung Cancer | 50.56 | rsc.org |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | rsc.org |
| Cisplatin | A549 | Lung Cancer | 53.25 | rsc.org |
| Cisplatin | HepG2 | Liver Carcinoma | 54.81 | rsc.org |
Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)
The imidazo[1,2-a]pyridine nucleus is a core component of various compounds exhibiting a wide range of antimicrobial activities. derpharmachemica.comnih.gov
Antibacterial Activity: A study focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives linked to secondary amines revealed that compounds 2 and 5 demonstrated noteworthy antibacterial and antifungal properties. These compounds were effective against bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org In another study, a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives were synthesized and showed that imidazo[1,2-a]pyridinyl-bithiazole 10 had excellent antibacterial activity against all tested bacteria, even surpassing the standard inhibitors ampicillin (B1664943) and gentamycin against S. aureus, E. coli, and K. pneumonia. tandfonline.com Furthermore, imidazo[1,2-a]pyrimidine (B1208166) chalcones have been shown to have excellent to good activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com
Antifungal Activity: The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been a subject of investigation. One study synthesized eighteen 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives and evaluated their antifungal activity against a fluconazole-resistant strain of Candida albicans. The results indicated that the antifungal activity was dependent on the substituent on the phenyl ring, with methylated (compound 5d ) and brominated (compound 5i ) derivatives being the most active. tsijournals.com Another study synthesized ten 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives and found them to be a novel pharmacophore with interesting antifungal potential against Candida albicans. scirp.org Additionally, compounds 2 and 5 from the series of imidazo[1,2-a]pyridine derivatives linked to secondary amines also showed heightened efficacy against fungal strains like Candida albicans and Aspergillus niger. bio-conferences.org
Antiprotozoal Activity: The broad anti-infective properties of the imidazo[1,2-a]pyridine nucleus also extend to antiprotozoal activity, as noted in several reviews of its pharmacological properties. benthamscience.comnih.gov
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Organism(s) | Activity Type | Notable Findings | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-bithiazole 10 | S. aureus, E. coli, K. pneumonia | Antibacterial | More active than ampicillin and gentamycin | tandfonline.com |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones (5d , 5i ) | Candida albicans (fluconazole-resistant) | Antifungal | Methylated and brominated derivatives were most active | tsijournals.com |
| Imidazo[1,2-a]pyrimidine chalcones | Gram-positive and Gram-negative bacteria | Antibacterial | Excellent to good activity | derpharmachemica.com |
| Imidazo[1,2-a]pyridine derivatives (2 , 5 ) | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger | Antibacterial & Antifungal | Remarkable activity against tested strains | bio-conferences.org |
Antiviral and Antituberculosis Activity
The therapeutic spectrum of imidazo[1,2-a]pyridine derivatives includes significant antiviral and antituberculosis activities. benthamscience.comnih.gov
Antiviral Activity: Research has demonstrated the potential of imidazo[1,2-a]pyridines as antiviral agents. A study reported the synthesis and antiviral activity of original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain, with structure-activity relationship studies identifying hydrophobicity as a key factor for activity. nih.gov Another study focused on a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines which showed potent activity against herpes simplex viruses, with some compounds having in vitro antiviral activity similar to or better than acyclovir. researchgate.net Furthermore, a series of novel imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety were evaluated for their antiviral activities against potato virus Y (PVY). Many of these compounds showed good activity, with the inhibitory activities of compounds A5 , A13 , and A31 (62.1%, 61.0%, and 61.3% respectively) being superior to the control agent, ningnanmycin (B12329754) (50.1%). acs.org
Antituberculosis Activity: Imidazo[1,2-a]pyridine analogues have been identified as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgrsc.org High-throughput screening has identified several hit compounds of this class as potent inhibitors of Mtb and M. bovis BCG, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. rsc.org
Further development of imidazo[1,2-a]pyridine-3-carboxamides has led to compounds with improved activity. For instance, five compounds from one series showed an impressive MIC90 of ≤0.006 μM against Mtb. rsc.org Another study on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides found that seven of the ten synthesized agents had MIC90 values of ≤1 μM against various tuberculosis strains. acs.org A separate investigation into a set of 14 imidazo[1,2-a]pyridine-3-carboxamides found that 12 of them had MICs of ≤1 μM against replicating bacteria, with five compounds showing MIC values ≤0.006 μM. nih.gov
Table 3: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Strain(s) | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine hits | Mtb H37Rv | MIC80 | 0.03 - 5.0 µM | rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb | MIC90 | ≤0.006 µM | rsc.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Various Mtb strains | MIC90 | ≤1 µM | acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | MIC | ≤1 µM (for 12 compounds) | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | MIC | ≤0.006 µM (for 5 compounds) | nih.gov |
Anti-inflammatory and Antidiabetic Properties
Beyond their anti-infective and anticancer activities, imidazo[1,2-a]pyridine derivatives have also been investigated for their potential in treating inflammatory and metabolic diseases. benthamscience.comnih.gov
Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. One study synthesized a novel derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine), and evaluated its anti-inflammatory activity in breast and ovarian cancer cell lines. The study found that MIA exerts its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways. nih.govtbzmed.ac.ir Another study reported on carboxylic acid derivatives of imidazo[1,2-a]pyridines that were capable of reducing inflammation in in vivo models and were found to be safer for the gastric mucosa compared to indomethacin. researchgate.net Additionally, a group of imidazo[1,2-a]pyridines was designed and investigated as selective COX-2 inhibitors, with in vitro assays showing IC50 values in the highly potent 0.07-0.18 μM range. researchgate.net
Antidiabetic Properties: Imidazo[1,2-a]pyridine derivatives have also shown promise as antidiabetic agents. A series of novel compounds with an imidazo[1,2-a]pyridine scaffold were developed as GPR40 agonists to increase potency and reduce hepatotoxicity. One compound was identified as an effective agonist, showing a significant drop in blood glucose in both normal and diabetic mice. jchemrev.com Another study produced an imidazo[1,2-a]pyridine derivative to test for its antidiabetic effect and concluded that the inclusion of a pyridine (B92270) ring at the second position and N-substituted aryl/alkyl moieties could lower glucose levels in diabetic rats. jchemrev.com The imidazo[1,2-a]pyridine scaffold has also been utilized to create potential DPP-4 inhibitors for the treatment of type 2 diabetes. jchemrev.com
Identification of Molecular Targets and Pathways
Enzyme Inhibition Studies (e.g., InhA for antituberculosis activity)
The antituberculosis activity of some imidazo[1,2-a]pyridine derivatives has been linked to the inhibition of specific enzymes essential for the survival of Mycobacterium tuberculosis. One such key target is the enoyl-acyl carrier protein reductase, known as InhA. rsc.orgnih.gov
A study involving the synthesis of various imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives profiled them against Mtb and human cell lines. The most potent derivatives in this series exhibited MIC values ranging from 17 to 30 μM. Molecular docking studies of these synthesized compounds with the InhA domain indicated good inhibition against the enzyme. The structure-activity relationship (SAR) analysis suggested that 2-carboxamide (B11827560) imidazo[1,2-a]pyridines had weaker MICs compared to their 3-carboxamide counterparts, possibly due to a switch in the mode of action. rsc.org
In a separate investigation, novel imidazo[1,2-a]pyridine derivatives were explored as potential agents against drug-resistant M. tuberculosis. This research involved the synthesis of substituted derivatives using site identification and molecular docking techniques. Two compounds, 6a and 6k , demonstrated significant anti-TB activity against the H37Rv strain of M. tuberculosis, with MIC values of 0.6 μM and 0.9 μM, respectively. These values were comparable to the standard drug isoniazid. benthamdirect.comscilit.comresearchgate.net These findings suggest that the imidazo[1,2-a]pyridine scaffold holds promise for developing effective treatments against drug-resistant tuberculosis through mechanisms that can include the inhibition of crucial enzymes like InhA. benthamdirect.comscilit.comresearchgate.net
Table 4: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target Enzyme | Organism | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxamides | InhA | M. tuberculosis | MIC | 17 - 30 µM | rsc.org |
| Substituted imidazo[1,2-a]pyridines (6a ) | InhA (implicated) | M. tuberculosis H37Rv | MIC | 0.6 µM | benthamdirect.comscilit.com |
| Substituted imidazo[1,2-a]pyridines (6k ) | InhA (implicated) | M. tuberculosis H37Rv | MIC | 0.9 µM | benthamdirect.comscilit.com |
Protein Binding Assays
Direct protein binding assays for 2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE are not available in the current scientific literature. However, studies on analogous imidazo[1,2-a]pyridine derivatives have demonstrated their ability to bind to various protein targets. These derivatives have been identified as inhibitors of several kinases, including apoptosis signal-regulating kinase 1 (ASK1) and the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway. nih.govnih.gov The binding affinity and selectivity are highly dependent on the substitution pattern on the imidazo[1,2-a]pyridine core. For instance, different substituents can influence the interaction with the ATP-binding pocket of kinases.
It is a common strategy in drug discovery to assess the binding of small molecules to plasma proteins, such as bovine serum albumin (BSA), as a model for understanding their pharmacokinetic properties. While no specific data exists for the title compound, some imidazo[1,2-a]pyridine-based metal complexes have shown relatively high binding affinities for BSA. mdpi.com
Table 1: Representative Protein Targets of Imidazo[1,2-a]pyridine Derivatives
| Protein Target | Compound Class | Observed Effect |
| PI3K/mTOR | Substituted imidazo[1,2-a]pyridines | Inhibition of kinase activity |
| ASK1 | Substituted imidazo[1,2-a]pyridines | Inhibition of kinase activity |
| Bovine Serum Albumin | Imidazo[1,2-a]pyridine-metal complexes | High binding affinity |
Note: This table represents general findings for the imidazo[1,2-a]pyridine class and not for this compound specifically.
Receptor Interaction Studies (excluding specific human receptor pharmacology)
Specific studies detailing the interaction of This compound with non-human receptors are not currently available. The research on imidazo[1,2-a]pyridine derivatives has predominantly focused on their therapeutic potential in humans, leading to a concentration on human receptor pharmacology. For example, certain derivatives have been investigated as ligands for the peripheral benzodiazepine (B76468) receptor. nih.gov However, these fall outside the scope of this review. The diverse biological activities of the imidazo[1,2-a]pyridine scaffold, which include antimicrobial and insecticidal properties, suggest potential interactions with non-human receptors, but dedicated studies are lacking. jmchemsci.com
Cellular Assays for Mechanistic Insights (e.g., pathway modulation, cell cycle analysis)
There is no specific data from cellular assays for This compound . However, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to modulate several key cellular pathways.
Many imidazo[1,2-a]pyridine compounds have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis. For example, some derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.gov
Furthermore, certain imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov This pathway is fundamental in embryonic development and its dysregulation is linked to various diseases. The inhibition of this pathway by these compounds leads to the downregulation of target genes such as c-myc and cyclin D1. nih.gov
Other mechanistic insights from cellular assays on imidazo[1,2-a]pyridine derivatives include the modulation of the STAT3/NF-κB signaling pathway, which is involved in inflammatory responses. nih.gov
Table 2: Cellular Pathway Modulation by Imidazo[1,2-a]pyridine Derivatives
| Cellular Pathway | Observed Effect | Downstream Consequences |
| PI3K/Akt/mTOR | Inhibition | Cell cycle arrest, Apoptosis |
| Wnt/β-catenin | Inhibition | Downregulation of c-myc and cyclin D1 |
| STAT3/NF-κB | Modulation | Anti-inflammatory effects |
Note: This table represents general findings for the imidazo[1,2-a]pyridine class and not for this compound specifically.
Molecular Docking and Binding Mode Analysis
While a specific molecular docking study for This compound is not available, a study on a series of alkyne-containing imidazo[1,2-a]pyridine derivatives has been conducted. jmchemsci.comjmchemsci.com In this research, the binding affinities of these compounds were examined against the breast cancer gene 1 (BRCA1) protein through molecular docking. jmchemsci.com The analysis of the docked complexes was based on the Glide docked score and the binding orientation in both standard precision (SP) and extra precision (XP) modes. jmchemsci.com
Generally, molecular docking studies of various imidazo[1,2-a]pyridine derivatives have been performed to understand their interaction with different protein targets. For instance, docking simulations of novel imidazo[1,2-a]pyridine hybrids with the 3D structure of human LTA4H indicated that these compounds interacted with key amino acid residues in the active site. chemmethod.com Similarly, docking studies have been used to investigate the binding modes of imidazo[1,2-a]pyridine derivatives with oxidoreductase, a key enzyme in breast cancer progression, revealing interactions with essential amino acids like His 222, Tyr 216, and Lys 270. researchgate.net These studies are crucial for the rational design and optimization of new derivatives with improved potency and selectivity.
Theoretical and Computational Chemistry of 2 but 3 Yn 1 Yl Imidazo 1,2 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE, DFT calculations would typically be employed to optimize the molecular geometry and to determine key electronic properties.
The electronic character of the imidazo[1,2-a]pyridine (B132010) ring system is of primary interest. Studies on related derivatives have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. scirp.org The HOMO is often distributed across the imidazo[1,2-a]pyridine core, indicating its electron-donating capability, while the LUMO's location can highlight potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. scirp.org
For this compound, the butynyl substituent would influence the electronic distribution. The alkyne group is known for its electron-withdrawing character, which could modulate the electron density of the imidazo[1,2-a]pyridine ring system. DFT calculations could precisely quantify this effect.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org For the imidazo[1,2-a]pyridine scaffold, the nitrogen atom in the imidazole (B134444) ring (N-1) is typically a site of negative potential, making it a likely target for electrophilic attack. Conversely, certain carbon atoms in the ring system may exhibit positive potential, indicating susceptibility to nucleophilic attack.
Table 1: Representative Calculated Electronic Properties of Imidazo[1,2-a]pyridine Derivatives (Illustrative)
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-phenylimidazo[1,2-a]pyridine | -5.89 | -1.45 | 4.44 | 2.87 |
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | -6.01 | -1.62 | 4.39 | 1.54 |
| 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | -5.67 | -1.33 | 4.34 | 3.51 |
Note: The data in this table are illustrative and based on typical values found for imidazo[1,2-a]pyridine derivatives in the literature. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior, including conformational flexibility and intermolecular interactions. For a molecule like this compound, the linkage between the rigid imidazo[1,2-a]pyridine core and the butynyl side chain allows for conformational freedom.
MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers. This is particularly important for understanding how the molecule might bind to a biological target, as the conformation can significantly impact binding affinity. The simulations would track the trajectory of each atom over time, governed by a force field that describes the interatomic forces. Analysis of these trajectories can reveal the most populated conformational states and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying the interactions of this compound with its environment, such as a solvent or a biological receptor. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can study solvation effects and how they influence the molecular conformation. In the context of drug design, embedding the molecule within the active site of a protein allows for the detailed investigation of binding modes, interaction energies, and the stability of the protein-ligand complex.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods can accurately predict various spectroscopic properties, which is crucial for the characterization of new compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be highly beneficial.
NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the synthesized compound. For the title compound, distinct signals would be expected for the protons and carbons of the imidazo[1,2-a]pyridine core and the butynyl side chain.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands observed in an IR spectrum. researchgate.net The calculated IR spectrum can aid in the identification of characteristic functional groups. For this compound, characteristic vibrational modes would include the C≡C stretching of the alkyne group, C-H stretching of the aromatic and aliphatic protons, and various ring vibrations of the imidazo[1,2-a]pyridine system.
Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups in Imidazo[1,2-a]pyridine Derivatives (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=N (imidazole ring) | Stretching | 1620 - 1660 |
| C=C (pyridine ring) | Stretching | 1580 - 1620 |
| C≡C (alkyne) | Stretching | 2100 - 2260 |
Note: These are typical frequency ranges. The exact values for this compound would depend on the specific molecular environment and would be determined through detailed computational analysis.
Computational Prediction of Reactivity and Synthetic Pathways
Computational chemistry offers powerful tools for predicting the reactivity of a molecule and for exploring potential synthetic pathways. As discussed, DFT-based reactivity descriptors such as the HOMO-LUMO gap and MEP maps can identify the most probable sites for chemical reactions. scirp.org
For this compound, the imidazo[1,2-a]pyridine core is known to undergo electrophilic substitution, typically at the C-3 position. nih.gov Computational models can be used to calculate the activation energies for various electrophilic substitution reactions, thereby predicting the feasibility and regioselectivity of such transformations. The presence of the butynyl group can also be a site for further chemical modification. For example, the terminal alkyne is amenable to a variety of reactions, including click chemistry, Sonogashira coupling, and hydrogenation.
Computational methods can also be employed to investigate potential synthetic routes. By calculating the reaction energies and activation barriers for each step in a proposed synthesis, it is possible to evaluate the thermodynamic and kinetic viability of the pathway. This can help in optimizing reaction conditions and in identifying potential side reactions. For instance, the synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. researchgate.net Computational studies could model this reaction to understand its mechanism and to predict the effect of different substituents on the reaction outcome.
Advanced Research Applications of Imidazo 1,2 a Pyridine Scaffolds
Building Blocks in Complex Organic Synthesis
The synthesis of the core imidazo[1,2-a]pyridine (B132010) ring system is well-established, often achieved through one-pot, multi-component reactions involving 2-aminopyridines, aldehydes, and terminal alkynes. beilstein-journals.org The presence of the butynyl group at the 2-position of the target compound provides a reactive terminal alkyne. This functional group is exceptionally useful for creating more complex molecules. For instance, it can readily participate in CuAAC reactions to link the imidazo[1,2-a]pyridine core to other molecules containing an azide (B81097) group, such as biomolecules, polymers, or other synthetic intermediates. mdpi.com This makes it a hypothetical, yet powerful, building block for constructing larger, functional molecular architectures.
Applications in Materials Science
Optoelectronic Properties and Fluorescent Probes
The imidazo[1,2-a]pyridine scaffold is inherently fluorescent. rsc.orgrsc.orgnih.govbohrium.com The emission properties are highly sensitive to the type and position of substituents on the heterocyclic ring system. Researchers have successfully designed and synthesized various imidazo[1,2-a]pyridine derivatives that act as fluorescent probes for detecting specific metal ions, such as Fe³⁺ and Hg²⁺, in both solutions and living cells. rsc.orgnih.gov These probes often work by a "turn-on" or "turn-off" mechanism where the presence of the target ion significantly enhances or quenches the fluorescence. Although the specific optoelectronic properties of 2-(but-3-yn-1-yl)imidazo[1,2-a]pyridine have not been reported, its core structure suggests it would exhibit fluorescence. The terminal alkyne could also be used to attach it to other materials to create novel fluorescent systems.
Corrosion Inhibition and Surface Chemistry
Nitrogen-containing heterocyclic compounds are widely recognized for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. researchgate.netrdd.edu.iq Numerous studies have demonstrated that various substituted imidazo[1,2-a]pyridine and related imidazo[4,5-b]pyridine derivatives are effective corrosion inhibitors. researchgate.netnajah.edu The mechanism typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. rdd.edu.iq The efficiency of inhibition is related to the electronic structure of the molecule, including the presence of heteroatoms (like nitrogen) and π-electrons, which facilitate strong adsorption. While this compound has not been specifically tested, its structural features are consistent with those of known effective corrosion inhibitors.
Chemical Biology Probes for Target Elucidation
The imidazo[1,2-a]pyridine scaffold is a core component of many biologically active compounds and approved drugs. nih.govresearchgate.netsigmaaldrich.com The terminal alkyne of this compound makes it an ideal candidate for the development of chemical biology probes. Using click chemistry, the alkyne can act as a bioorthogonal handle to attach reporter tags (like fluorophores or biotin) or to immobilize the molecule on a solid support for affinity chromatography. Such probes are instrumental in "target deconvolution" or "target elucidation" studies, which aim to identify the specific protein or enzyme that a biologically active small molecule interacts with inside a cell to exert its effect.
Future Research Directions and Unexplored Avenues for 2 but 3 Yn 1 Yl Imidazo 1,2 a Pyridine Research
Development of Novel Stereoselective Synthetic Methods
While various methods exist for the synthesis of the imidazo[1,2-a]pyridine (B132010) core, the development of stereoselective methods for derivatives of 2-(but-3-yn-1-yl)imidazo[1,2-a]pyridine remains a critical area for future research. researchgate.netacs.org The introduction of chiral centers, particularly in the butynyl side chain or on the pyridine (B92270) ring, could lead to enantiomers with distinct biological activities and pharmacological profiles.
Future synthetic strategies could focus on:
Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., copper, ruthenium) in the cyclization step to afford enantiomerically enriched products. researchgate.netresearchgate.net For instance, a chiral catalyst could be utilized in a domino A³-coupling reaction to construct the imidazo[1,2-a]pyridine ring with a chiral center. acs.org
Chiral Auxiliaries: The use of chiral auxiliaries attached to either the 2-aminopyridine (B139424) or the alkyne starting material could direct the stereochemical outcome of the cyclization reaction.
Enzymatic Resolutions: Biocatalytic methods could be explored for the kinetic resolution of racemic mixtures of this compound derivatives bearing a stereocenter.
These approaches would enable the synthesis of specific stereoisomers, allowing for a more detailed investigation of their structure-activity relationships.
Exploration of Under-Investigated Biological Activities (In Vitro)
The imidazo[1,2-a]pyridine scaffold is known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.netnih.gov However, the full potential of this compound has yet to be fully elucidated. Future in vitro studies should systematically screen this compound and its derivatives against a diverse panel of biological targets.
| Potential Biological Activity | Rationale for Investigation | Example In Vitro Assays |
|---|---|---|
| Antiviral | Imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown potential against viruses like HIV and hepatitis C. nih.gov The butynyl group could be functionalized to target specific viral enzymes. | - Viral replication assays
|
| Antifungal | Some imidazo[1,2-a]pyridine derivatives exhibit antifungal properties. nih.gov | - Minimum Inhibitory Concentration (MIC) assays against various fungal strains |
| Antiparasitic | Imidazo[1,2-a]pyridine-chalcone conjugates have shown antikinetoplastid activity. nih.gov | - Assays against parasites like Trypanosoma and Leishmania species. |
| Enzyme Inhibition | The core structure is present in inhibitors of enzymes like PI3K/mTOR. acs.org The alkyne can be used to covalently bind to target enzymes. | - Kinase inhibition assays
|
Computational Design of Next-Generation Imidazo[1,2-a]pyridine Derivatives
Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with improved potency and selectivity. nih.govnih.gov By leveraging the terminal alkyne for "click" chemistry, a virtual library of derivatives can be designed and screened in silico.
Future computational work should involve:
Molecular Docking: To predict the binding modes and affinities of designed derivatives against various biological targets. For example, docking studies could be performed on viral proteases or parasitic enzymes to identify promising candidates for synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the derivatives with their biological activity, aiding in the design of more potent compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with favorable drug-like characteristics for synthesis. nih.gov
| Computational Approach | Objective | Potential Outcome |
|---|---|---|
| Virtual Screening via Click Chemistry | To explore a vast chemical space by virtually reacting the terminal alkyne with a library of azides. | Identification of novel derivatives with high predicted binding affinity to a target of interest. |
| Molecular Dynamics Simulations | To study the dynamic behavior of the ligand-protein complex and assess the stability of the binding interaction. | A deeper understanding of the binding mechanism and the role of specific interactions. |
| Pharmacophore Modeling | To identify the key structural features required for biological activity. | A 3D model that can be used to design novel scaffolds with similar activity. |
Integration with Emerging Technologies in Chemical Synthesis and Screening
The advancement of this compound research can be significantly accelerated by integrating emerging technologies in chemical synthesis and biological screening.
High-Throughput Synthesis: Automated synthesis platforms can be employed to rapidly generate a large library of derivatives from the parent compound using the alkyne handle. rsc.org This would provide a diverse set of molecules for biological evaluation.
High-Throughput Screening (HTS): Miniaturized HTS assays can be developed to screen the synthesized library against a wide range of biological targets in a cost-effective and time-efficient manner. nih.govnih.gov
Microfluidics: Microfluidic reactors can be utilized for the precise control of reaction conditions during the synthesis of derivatives, potentially leading to higher yields and purities.
DNA-Encoded Libraries (DELs): The alkyne functionality of this compound makes it an ideal scaffold for the construction of DNA-encoded libraries. This technology allows for the synthesis and screening of massive libraries of compounds against a variety of protein targets.
By embracing these technologies, the discovery and development of novel drug candidates based on the this compound scaffold can be significantly streamlined.
Q & A
Q. What are the common synthetic routes for preparing 2-(but-3-yn-1-yl)imidazo[1,2-a]pyridine, and what are their respective yields and limitations?
- Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization or functionalization strategies. For introducing alkynyl groups like but-3-yn-1-yl, cross-coupling reactions (e.g., Sonogashira coupling) between halogenated imidazo[1,2-a]pyridines and terminal alkynes are effective. Alternatively, Friedel-Crafts acylation (using AlCl₃ catalysis) can functionalize the C-3 position, though alkynyl groups may require tailored protocols . Pre-functionalized intermediates (e.g., 2-chloromethyl derivatives) can also serve as precursors for nucleophilic substitution with propargylamine or similar alkynyl reagents . Yields vary based on reaction conditions (e.g., 60–85% for cross-coupling), with limitations including regioselectivity challenges and sensitivity to moisture/oxygen.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?
- Methodological Answer: ¹H/¹³C NMR is critical for confirming regiochemistry and substituent placement. For example, the alkynyl proton (≡C-H) typically appears as a singlet at δ 2.5–3.0 ppm, while aromatic protons in the imidazo[1,2-a]pyridine core resonate between δ 7.0–9.0 ppm. IR spectroscopy identifies the alkyne C≡C stretch (~2100–2260 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if available) resolves stereochemical ambiguities .
Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives, and how does the but-3-yn-1-yl substituent influence bioactivity?
- Methodological Answer: Imidazo[1,2-a]pyridines exhibit anticancer, antimicrobial, and neuroactive properties. The but-3-yn-1-yl group enhances lipophilicity, potentially improving membrane permeability. For example, acetylated derivatives show GABA receptor modulation , while brominated analogs act as anticancer precursors . Systematic structure-activity relationship (SAR) studies are required to evaluate how the alkynyl moiety affects target binding and metabolic stability.
Advanced Research Questions
Q. What strategies optimize reaction conditions for introducing alkynyl groups at the C-2 position of imidazo[1,2-a]pyridine?
- Methodological Answer: Optimizing Sonogashira coupling involves:
- Catalyst selection: Pd(PPh₃)₄/CuI systems in inert atmospheres.
- Solvent optimization: DMF or THF for solubility and stability.
- Temperature control: 60–80°C to balance reaction rate and side-product formation.
- Base choice: Et₃N or K₂CO₃ to deprotonate terminal alkynes.
Microwave-assisted synthesis can reduce reaction times (e.g., from 24 h to 2 h) . Monitoring via TLC/GC-MS ensures intermediate stability.
Q. How can computational models predict interactions of this compound with biological targets like GABA receptors?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) models ligand-receptor binding by simulating alkynyl group interactions with GABA receptor pockets. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations assess stability over time. For example, acetylated derivatives showed strong binding affinity in GABA models, suggesting alkynyl analogs may similarly modulate activity .
Q. How can contradictory biological activity data across derivatives be resolved via SAR studies?
- Methodological Answer: Contradictions arise from variations in substituent position, steric effects, or assay conditions. Systematic SAR approaches include:
- Positional isomer synthesis: Compare C-2 vs. C-3 alkynyl derivatives.
- Functional group variation: Replace alkynyl with alkyl/aryl groups.
- Bioactivity assays: Use standardized protocols (e.g., IC₅₀ in cancer cell lines).
- Computational alignment: Overlay active/inactive derivatives to identify pharmacophores. Evidence from imidazo[1,2-a]pyrimidines suggests electron-withdrawing groups enhance anticancer activity, guiding alkynyl derivative optimization .
Q. What methodologies evaluate metabolic stability and toxicity of novel this compound derivatives?
- Methodological Answer:
- In vitro metabolic stability: Incubate derivatives with hepatic microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- CYP450 inhibition assays: Screen for interactions with cytochrome P450 enzymes.
- In vivo toxicity: Acute toxicity studies in rodents (LD₅₀ determination).
- Computational ADMET: Tools like SwissADME predict absorption, distribution, and toxicity profiles. Toxicological data from chloromethyl analogs highlight hepatotoxicity risks, necessitating early-stage safety screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
